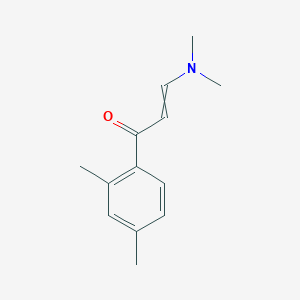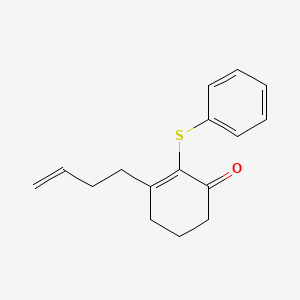
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a butenyl group and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a butenyl halide reacts with the cyclohexene ring in the presence of a palladium catalyst.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group may play a role in binding to these targets, while the butenyl group may influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.
3-(But-3-en-1-yl)-2-(methylsulfanyl)cyclohex-2-en-1-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one is unique due to the presence of both the butenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups in a cyclohexene ring structure makes this compound a valuable target for research and development.
Propriétés
Numéro CAS |
121851-35-2 |
|---|---|
Formule moléculaire |
C16H18OS |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
3-but-3-enyl-2-phenylsulfanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H18OS/c1-2-3-8-13-9-7-12-15(17)16(13)18-14-10-5-4-6-11-14/h2,4-6,10-11H,1,3,7-9,12H2 |
Clé InChI |
LQLSQFJCFZORCL-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=C(C(=O)CCC1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
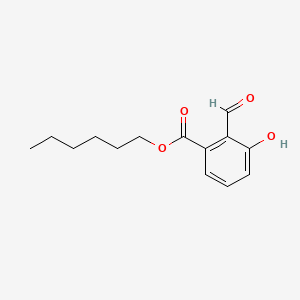
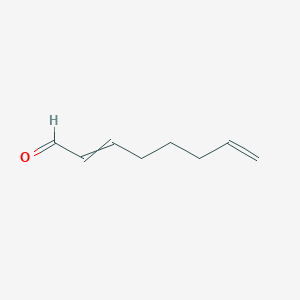
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
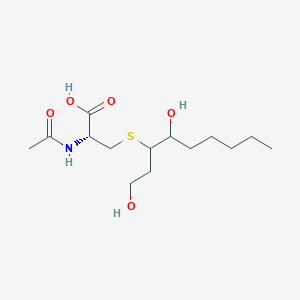
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
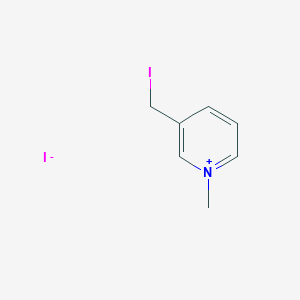
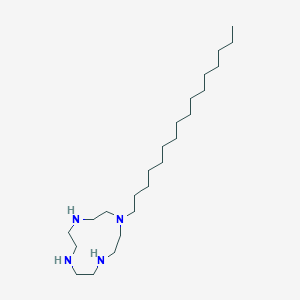
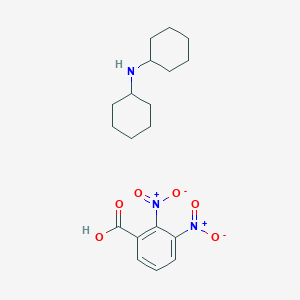

![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)
